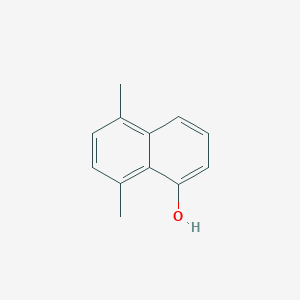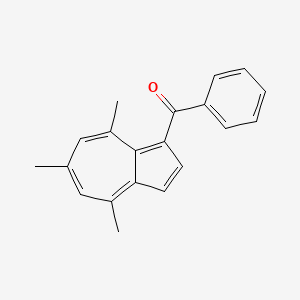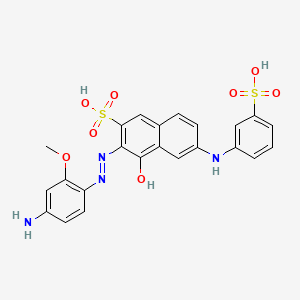
5,8-Dimethylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings This compound is notable for its two methyl groups attached at the 5th and 8th positions and a hydroxyl group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylnaphthalen-1-ol typically involves the alkylation of naphthalene derivatives followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents such as sodium hydroxide or other hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and advanced purification techniques like distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 5,8-Dimethylnaphthalen-1-one or 5,8-Dimethylnaphthalene-1-carboxylic acid.
Reduction: 5,8-Dimethylnaphthalene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5,8-Dimethylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5,8-Dimethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to different targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Similar structure but lacks the methyl groups.
2,6-Dimethylnaphthalene: Similar methylation pattern but lacks the hydroxyl group.
Naphthalene: The parent compound without any substituents.
Uniqueness
5,8-Dimethylnaphthalen-1-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other naphthalene derivatives.
Properties
| 78112-43-3 | |
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5,8-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h3-7,13H,1-2H3 |
InChI Key |
SZGLAUOUFLJQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)


